molecular formula C12H12FNO2 B1403369 5-fluoro-1-propyl-1H-indole-2-carboxylic acid CAS No. 1391467-31-4

5-fluoro-1-propyl-1H-indole-2-carboxylic acid

Cat. No.: B1403369
CAS No.: 1391467-31-4
M. Wt: 221.23 g/mol
InChI Key: IFGJFIJKPJMHES-UHFFFAOYSA-N
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Description

5-fluoro-1-propyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of fluorine and propyl groups to the indole nucleus enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.

Biochemical Analysis

Biochemical Properties

5-Fluoro-1-propyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to inhibit enzymes such as HIV-1 integrase, which is crucial for viral replication . The interaction between this compound and these enzymes involves binding to active sites, leading to enzyme inhibition and subsequent disruption of biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiproliferative activities against cancer cells, affecting cell cycle regulation and apoptosis . Additionally, this compound may alter metabolic flux and metabolite levels within cells, impacting overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with HIV-1 integrase involves a bis-bidentate chelation with two Mg2+ ions, inhibiting the enzyme’s strand transfer activity . This binding interaction disrupts the enzyme’s function, preventing viral replication. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that indole derivatives can undergo oxidative degradation, leading to the formation of various metabolites . Over time, these degradation products may accumulate and exert different biological effects compared to the parent compound. In vitro and in vivo studies are essential for assessing the temporal changes in the compound’s activity and its impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antiviral or anticancer activities. At higher doses, toxic or adverse effects may be observed. For example, indole derivatives have been reported to cause hepatotoxicity and nephrotoxicity at elevated concentrations . Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The primary metabolic pathway for indole derivatives involves oxidative degradation, leading to the formation of multiple metabolites . These metabolites may further undergo conjugation reactions, such as glucuronidation, to enhance their solubility and excretion. The metabolic fate of this compound is essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Indole derivatives can be transported across cell membranes via active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) . Once inside the cell, the compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within different tissues is crucial for determining its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. Indole derivatives may be directed to specific cellular compartments, such as the nucleus or mitochondria, where they exert their biological effects . The localization of this compound within subcellular organelles can influence its activity and function, impacting cellular processes such as gene expression and energy metabolism.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-propyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-fluoro-1-propyl-1H-indole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1H-indole-2-carboxylic acid: Lacks the propyl group but shares the fluorine substitution.

    1-propyl-1H-indole-2-carboxylic acid: Lacks the fluorine substitution but has the propyl group.

    5-fluoro-3-phenyl-1H-indole-2-carboxylic acid: Contains a phenyl group instead of a propyl group

Uniqueness

5-fluoro-1-propyl-1H-indole-2-carboxylic acid is unique due to the combined presence of both fluorine and propyl groups, which may enhance its biological activity and chemical stability compared to similar compounds .

Properties

IUPAC Name

5-fluoro-1-propylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-2-5-14-10-4-3-9(13)6-8(10)7-11(14)12(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGJFIJKPJMHES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)F)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.